N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide
CAS No.: 152122-39-9
Cat. No.: VC4367639
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152122-39-9 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 |
| IUPAC Name | N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 |
| Standard InChI Key | AHHRCIULQHVNCK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)CO |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide belongs to the aryl sulfonamide family, featuring a methanesulfonamide group (-SO₂NH₂) attached to a benzyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position. The IUPAC name, N-{[4-(hydroxymethyl)phenyl]methyl}methanesulfonamide, reflects this substitution pattern . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃S | |
| Molecular Weight | 215.27 g/mol | |
| SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)CO | |
| InChIKey | AHHRCIULQHVNCK-UHFFFAOYSA-N |
The hydroxymethyl group enhances hydrophilicity, while the sulfonamide moiety contributes to hydrogen-bonding potential, influencing solubility and reactivity.
Comparative Analysis with Related Sulfonamides
Structurally analogous compounds include [4-(hydroxymethyl)phenyl]methanesulfonamide (C₈H₁₁NO₃S) and N-(4-hydroxyphenyl)-N-methylmethanesulfonamide (C₈H₁₁NO₃S) . The former lacks the methylene bridge (-CH₂-) between the sulfonamide and benzyl group, while the latter incorporates N-methylation and a hydroxyl substituent instead of hydroxymethyl . These variations significantly alter physicochemical properties; for instance, N-methylation in reduces hydrogen-bonding capacity compared to the primary sulfonamide in the target compound .
Synthesis and Manufacturing
Challenges in Synthesis
Key challenges include optimizing reaction conditions to avoid over-sulfonylation or hydroxyl group oxidation. The hydroxymethyl group’s polarity may necessitate protective group strategies during synthesis. Industrial-scale production would require resolving these issues to ensure yield and purity.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include a singlet for the methylsulfonamide (-SO₂NH₂) proton (δ 2.8–3.2 ppm), a triplet for the benzylic methylene (-CH₂-NH-, δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.4 ppm).
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¹³C NMR: The sulfonamide sulfur’s electronegativity would deshield adjacent carbons, with the methylsulfonamide carbon appearing near δ 40 ppm .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 215.27 [M+H]⁺, consistent with the molecular weight .
Challenges and Future Directions
Solubility and Bioavailability
Current data lack solubility parameters, hindering pharmacokinetic predictions. Computational modeling (e.g., LogP calculations) could estimate lipophilicity, guiding formulation strategies .
Expanding Pharmacological Profiling
In vitro assays against bacterial strains and human cell lines are critical to validate hypothesized antibacterial activity and assess cytotoxicity. Comparative studies with [4-(hydroxymethyl)phenyl]methanesulfonamide could elucidate structure-activity relationships.
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